Lipophilicity and Polar Surface Area: A Comparative Physicochemical Profile vs. Unsubstituted 3-Pyridyl Acetic Acid
Compared to the unsubstituted 3-pyridyl acetic acid, 2-(6-Methylpyridin-3-yl)acetic acid exhibits a quantifiably higher lipophilicity (XLogP3-AA = 0.7 vs. -0.6) and a similar topological polar surface area (TPSA = 50.2 Ų vs. 50.2 Ų) [1]. This indicates that the addition of a single methyl group significantly increases predicted membrane permeability without increasing polarity, a favorable shift for central nervous system (CNS) drug-like properties where balancing permeability and solubility is critical.
| Evidence Dimension | Computed Physicochemical Properties (XLogP3-AA, TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 0.7; TPSA: 50.2 Ų |
| Comparator Or Baseline | 3-Pyridineacetic acid: XLogP3-AA: -0.6; TPSA: 50.2 Ų |
| Quantified Difference | XLogP3-AA difference of +1.3 units; TPSA unchanged |
| Conditions | Computed properties by PubChem using XLogP3 3.0 and Cactvs 3.4.8.24. |
Why This Matters
This quantifiable difference in lipophilicity can be a decisive factor in lead optimization, as it predicts a >10-fold increase in predicted octanol-water partition, which directly impacts biological membrane crossing and target engagement in cell-based assays.
- [1] PubChem. (2026). 2-(6-Methylpyridin-3-yl)acetic acid (CID 22507698) and 3-Pyridineacetic acid (CID 10612). Computed Properties: XLogP3-AA and Topological Polar Surface Area. View Source
